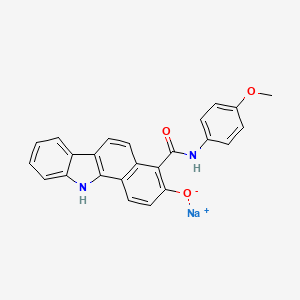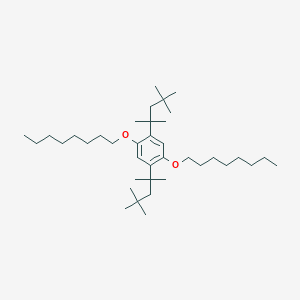
1,4-Bis(octyloxy)-2,5-bis(2,4,4-trimethylpentan-2-YL)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Bis(octyloxy)-2,5-bis(2,4,4-trimethylpentan-2-yl)benzene is an organic compound with a complex structure It is characterized by the presence of two octyloxy groups and two 2,4,4-trimethylpentan-2-yl groups attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(octyloxy)-2,5-bis(2,4,4-trimethylpentan-2-yl)benzene typically involves multiple steps. One common method includes the alkylation of a benzene derivative with octyloxy and 2,4,4-trimethylpentan-2-yl groups. The reaction conditions often require the use of strong bases and solvents to facilitate the substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Bis(octyloxy)-2,5-bis(2,4,4-trimethylpentan-2-yl)benzene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups attached to the benzene ring.
Substitution: The compound can participate in substitution reactions, where one or more of its substituents are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
1,4-Bis(octyloxy)-2,5-bis(2,4,4-trimethylpentan-2-yl)benzene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of advanced materials and coatings due to its chemical stability and unique properties.
Wirkmechanismus
The mechanism of action of 1,4-Bis(octyloxy)-2,5-bis(2,4,4-trimethylpentan-2-yl)benzene involves its interaction with specific molecular targets. The pathways involved may include binding to receptors or enzymes, leading to changes in biological activity. Detailed studies are required to elucidate the exact mechanisms and pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,4-Bis(decyloxy)-2-methyl-5-(2,4,4-trimethylpentan-2-yl)benzene
- 1,4-Bis(octyloxy)-2,5-dimethylbenzene
Uniqueness
1,4-Bis(octyloxy)-2,5-bis(2,4,4-trimethylpentan-2-yl)benzene is unique due to its specific combination of substituents, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
72047-07-5 |
|---|---|
Molekularformel |
C38H70O2 |
Molekulargewicht |
559.0 g/mol |
IUPAC-Name |
1,4-dioctoxy-2,5-bis(2,4,4-trimethylpentan-2-yl)benzene |
InChI |
InChI=1S/C38H70O2/c1-13-15-17-19-21-23-25-39-33-27-32(38(11,12)30-36(6,7)8)34(40-26-24-22-20-18-16-14-2)28-31(33)37(9,10)29-35(3,4)5/h27-28H,13-26,29-30H2,1-12H3 |
InChI-Schlüssel |
VHRGFQBZOWVSPJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCOC1=CC(=C(C=C1C(C)(C)CC(C)(C)C)OCCCCCCCC)C(C)(C)CC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


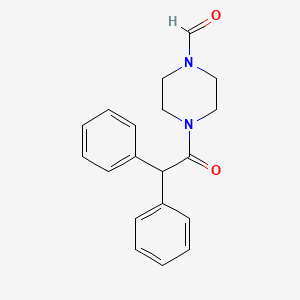

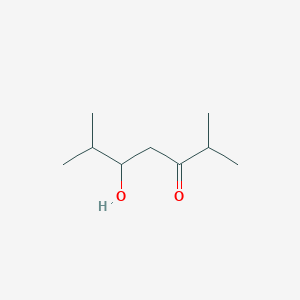
![Silane, triethyl[(trimethylstannyl)ethynyl]-](/img/structure/B14471301.png)
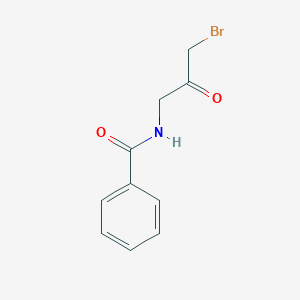
![2-[(Dimethylamino)methyl]-4,6-dinonylphenol](/img/structure/B14471321.png)

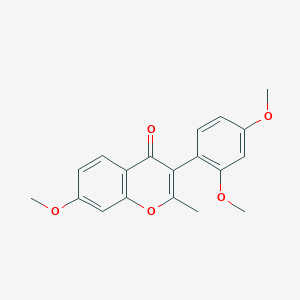
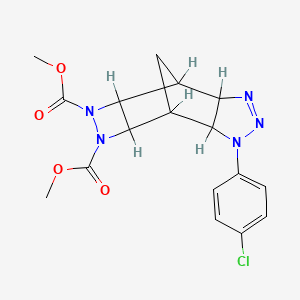
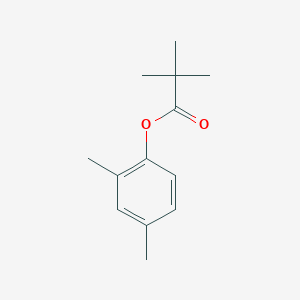
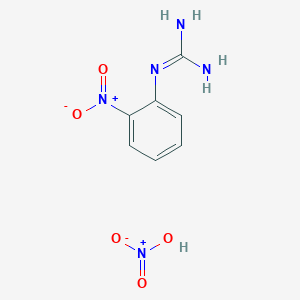

![2,3,3,3-Tetrachloro-2-[(oxo-lambda~4~-sulfanylidene)amino]propanenitrile](/img/structure/B14471374.png)
